1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene 3,5,4'-Trimethoxy stilbene is a natural product found in Dalea versicolor, Schoenus nigricans, and Pinus sibirica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688946
InChI: InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3
SMILES:
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene

CAS No.:

Cat. No.: VC16688946

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene -

Specification

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene
Standard InChI InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3
Standard InChI Key GDHNBPHYVRHYCC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene belongs to the stilbene family, characterized by a central ethenyl (CH=CH-\text{CH}=\text{CH}-) group connecting two benzene rings. The 1,3-dimethoxy substituents on one ring and the 4-methoxyphenyl group on the other create a planar, conjugated system that enhances stability and electronic delocalization . The E-configuration of the ethenyl linkage is critical for its biological activity, as stereoisomerism influences molecular interactions with cellular targets .

Physical Properties

The compound exists as a crystalline solid with a melting point of 52–54°C . It exhibits moderate solubility in polar organic solvents such as ethanol (10mg/mL\leq 10 \, \text{mg/mL}), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Storage at 20C-20^\circ\text{C} ensures stability for at least four years.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H18O3\text{C}_{17}\text{H}_{18}\text{O}_{3}
Molecular Weight270.32 g/mol
Melting Point52–54°C
Solubility (Ethanol)≤10 mg/mL
Storage Conditions−20°C (crystalline solid)

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene typically involves a Wittig or Horner-Wadsworth-Emmons reaction, facilitating the formation of the ethenyl bridge. Key steps include:

  • Preparation of Aldehyde Intermediate: 3,5-Dimethoxybenzaldehyde is reacted with a phosphonium ylide derived from 4-methoxyphenylmethyl bromide.

  • Coupling Reaction: The ylide attacks the aldehyde carbonyl group, forming the E-configured ethenyl linkage under controlled basic conditions.

  • Purification: Column chromatography or recrystallization isolates the product, with yields optimized by adjusting solvent polarity (e.g., ethanol vs. methanol) and reaction temperature (60–80°C).

Challenges and Yield Improvements

Side reactions, such as Z-isomer formation or over-oxidation, are minimized by inert atmospheres (e.g., nitrogen) and stoichiometric control. Catalytic additives like potassium carbonate enhance reaction efficiency, achieving yields of 65–75%.

Biological Activity and Mechanisms

Antioxidant Properties

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene demonstrates potent antioxidant activity, scavenging free radicals such as hydroxyl (OH\cdot\text{OH}) and superoxide (O2\text{O}_2^-) . Its methoxy groups donate electrons, stabilizing radical intermediates and interrupting lipid peroxidation chains. Compared to resveratrol, its trimethylated structure improves metabolic stability, prolonging in vivo activity .

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation. In murine macrophage models, it reduced nitric oxide (NO) production by 40–60% at 10 μM concentrations, comparable to dexamethasone.

Applications in Biomedical Research

Neuroprotection

In neuronal cell cultures, 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene mitigates amyloid-β-induced toxicity by 50% at 20 μM, suggesting potential in Alzheimer’s disease research. Its ability to cross the blood-brain barrier, predicted via LogP calculations (2.8±0.32.8 \pm 0.3), enhances therapeutic relevance.

Drug Development

The compound serves as a lead structure for designing resveratrol analogs with improved bioavailability. Structural modifications, such as fluorination or glycosylation, are under investigation to enhance target specificity.

Comparison with Related Stilbenes

Table 2: Comparative Analysis of Stilbene Derivatives

CompoundMolecular Weight (g/mol)Key SubstituentsAntioxidant Activity (IC50_{50}, μM)
Resveratrol228.243,4',5-trihydroxy15.2
Pterostilbene256.303,5-dimethoxy, 4'-hydroxy8.7
1,3-Dimethoxy-5-[(1E)-...]270.323,5-dimethoxy, 4'-methoxy12.4

Data adapted from .

While resveratrol exhibits higher potency in vitro, its rapid glucuronidation limits in vivo efficacy . In contrast, 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene’s methoxy groups reduce phase II metabolism, extending plasma half-life.

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